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Compound of Interest

Compound Name: (R)-2-Phenylpropylamide

Cat. No.: B075981 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
(R)-2-Phenylpropylamide, a chiral amide of significant interest in medicinal chemistry,

presents a compelling case for the study of stereospecificity in drug design and development.

This technical guide provides a comprehensive overview of the available information on (R)-2-
Phenylpropylamide, including its chemical identifiers, and physicochemical properties. Due to

the limited publicly available data specific to this enantiomer, this document also contextualizes

its potential significance by examining data on its racemic mixture and structurally related chiral

amides. The guide further delves into general methodologies for the synthesis of chiral amides

and discusses the fundamental importance of chirality in biological systems, offering a valuable

resource for researchers engaged in the exploration of chiral compounds for therapeutic

applications.

Compound Identification and Properties
(R)-2-Phenylpropylamide is the (R)-enantiomer of the chiral compound 2-phenylpropanamide.
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Identifier Value Reference

IUPAC Name (R)-2-phenylpropanamide

CAS Number 14182-57-1 [1]

Molecular Formula C₉H₁₁NO [2]

Molecular Weight 149.19 g/mol [2]

Physicochemical Properties of Racemic 2-
Phenylpropanamide
While specific experimental data for the (R)-enantiomer is scarce, the properties of the racemic

mixture, (RS)-2-Phenylpropionamide (CAS No: 1125-70-8), provide a useful baseline.[2][3]

Property Value Reference

XLogP3-AA 1.3 [2]

Hydrogen Bond Donor Count 1 [2]

Hydrogen Bond Acceptor

Count
1 [2]

Rotatable Bond Count 2 [2]

Exact Mass 149.084063974 Da [2]

Topological Polar Surface Area 43.1 Å² [2]

Synthesis of Chiral Amides: An Overview
The synthesis of enantiomerically pure amides is a critical aspect of modern pharmaceutical

development. Asymmetric catalysis is a key approach to achieving high enantioselectivity.

General Experimental Protocol for Asymmetric Amide
Synthesis
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While a specific protocol for (R)-2-Phenylpropylamide is not readily available in the searched

literature, a general methodology for the synthesis of chiral amides can be outlined based on

established chemical principles. One common approach is the asymmetric hydrogenation of a

suitable prochiral precursor, followed by amidation.

Example Workflow: Asymmetric Synthesis of a Chiral Amide

Precursor Synthesis: A prochiral α,β-unsaturated carboxylic acid or a related derivative is

synthesized.

Asymmetric Hydrogenation: The prochiral precursor is subjected to hydrogenation in the

presence of a chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine

ligand). This step introduces the desired stereocenter.

Activation of the Carboxylic Acid: The resulting chiral carboxylic acid is activated for

amidation. Common activating agents include thionyl chloride (SOCl₂) to form an acyl

chloride, or coupling reagents like dicyclohexylcarbodiimide (DCC) or HOBt/EDC.

Amidation: The activated carboxylic acid is reacted with ammonia or an appropriate amine to

form the final chiral amide.

Purification: The product is purified using techniques such as recrystallization or

chromatography to isolate the desired enantiomerically pure amide.
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General Workflow for Asymmetric Amide Synthesis
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General workflow for the asymmetric synthesis of a chiral amide.
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The Importance of Chirality in Biological Activity
The stereochemistry of a drug molecule can have a profound impact on its pharmacological

and toxicological properties.[4] Enantiomers of a chiral drug can exhibit quantitative or

qualitative differences in their biological activity. One enantiomer may be therapeutically active,

while the other may be inactive, less active, or even responsible for adverse effects.

The differential activity of enantiomers arises from their distinct three-dimensional

arrangements, which dictate how they interact with chiral biological macromolecules such as

receptors, enzymes, and nucleic acids.

Differential Interaction of Enantiomers with a Chiral Receptor
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Conceptual diagram of enantiomer-receptor interaction.
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Biological Activity of Structurally Related Chiral Amides
While specific data on the biological activity of (R)-2-Phenylpropylamide is limited, studies on

structurally similar compounds highlight the importance of stereochemistry. For instance, (R)-N-

(tert-butyl)-2-phenylpropanamide has been shown to be a potent inhibitor of the CXCR2

receptor, with its activity being enantiomer-dependent.[5] This suggests that the (R)-

configuration in this class of molecules can be crucial for specific biological interactions.

The broader class of phenylpropanoids, to which 2-phenylpropanamide belongs, encompasses

a wide range of biologically active compounds with diverse therapeutic potential, including

antimicrobial, antioxidant, anti-inflammatory, and anticancer activities.[6]

Potential Signaling Pathways and Mechanisms of
Action
The precise signaling pathways modulated by (R)-2-Phenylpropylamide have not been

elucidated in the available literature. However, based on the activity of related compounds,

potential areas of investigation could include pathways involved in inflammation, cell

proliferation, and neurotransmission. For example, the related compound 2-phenylpropylamine

is known to act as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1), which

modulates dopaminergic and serotonergic signaling.[7][8] While 2-phenylpropylamine has a

different functional group (amine vs. amide), this highlights a potential, albeit speculative, area

for future research into the neuropharmacological effects of 2-phenylpropanamide enantiomers.

Conclusion and Future Directions
(R)-2-Phenylpropylamide represents a chiral molecule with potential for further investigation

in drug discovery. The confirmed CAS number and IUPAC name provide a solid foundation for

such research. While specific data on its biological activity and synthesis are currently limited,

the information available for its racemate and structurally related compounds underscores the

critical role of stereochemistry in determining pharmacological effects. Future research should

focus on the stereoselective synthesis of (R)-2-Phenylpropylamide, followed by

comprehensive in vitro and in vivo studies to elucidate its specific biological targets,

mechanism of action, and potential therapeutic applications. Such studies will be invaluable in

unlocking the full potential of this and other chiral amides in the development of novel

therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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